N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Lipophilicity ADME Drug Design

N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203065-29-5) is a synthetic, small-molecule pyrimidinyl thioacetamide (C18H14FN3OS; MW 339.4 g/mol). The scaffold combines a 6-phenylpyrimidin-4-yl sulfide with an N-(2-fluorophenyl)acetamide and belongs to the broader class of N-aryl-2-arylthioacetamides, which have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors.

Molecular Formula C18H14FN3OS
Molecular Weight 339.39
CAS No. 1203065-29-5
Cat. No. B2791081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
CAS1203065-29-5
Molecular FormulaC18H14FN3OS
Molecular Weight339.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H14FN3OS/c19-14-8-4-5-9-15(14)22-17(23)11-24-18-10-16(20-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,23)
InChIKeyZQFRXOIQEXWKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide Structural and Chemical-Class Context for Procurement


N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203065-29-5) is a synthetic, small-molecule pyrimidinyl thioacetamide (C18H14FN3OS; MW 339.4 g/mol) [1]. The scaffold combines a 6-phenylpyrimidin-4-yl sulfide with an N-(2-fluorophenyl)acetamide and belongs to the broader class of N-aryl-2-arylthioacetamides, which have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors [2]. The compound is currently available only as a research screening compound with a typical purity specification of 95% [1].

Why N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide Cannot Be Interchanged with Close Analogs


Within the 6-phenylpyrimidin-4-yl thioacetamide series, the N-aryl substituent profoundly influences lipophilicity and hydrogen-bonding capacity, which govern membrane permeability and target engagement [1]. The 2-fluorophenyl group confers a calculated XLogP3 of 3.7 and a single hydrogen-bond donor, whereas replacing the fluorine with chlorine or the phenyl with a thiophene alters these physicochemical parameters and the predicted binding mode [1][2]. Class-level SAR studies on N-aryl-2-arylthioacetamides demonstrate that subtle N-aryl modifications shift in vitro potency by >8-fold, confirming that nominal analogs are not functionally interchangeable [2].

Quantitative Differentiation Evidence for Procuring N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide vs. Analogs


Lipophilicity Advantage Over the 2-Chlorobenzyl Analog

The 2-fluorophenyl substitution produces a computed XLogP3 of 3.7, which is approximately 0.6 log units lower than the 2-chlorobenzyl analog (CAS 1203170-77-7), calculated at XLogP3 ~4.3 [1][2]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non-specific protein binding, an advantage for in vitro assay compatibility [1].

Lipophilicity ADME Drug Design

Fluorine-Specific Metabolic Stability Compared to Non-Fluorinated Phenyl Analog

The ortho-fluorine on the N-phenyl ring blocks a principal site of CYP450-mediated oxidative metabolism. In the structurally related N-aryl-2-arylthioacetamide series, replacement of the 2-fluorophenyl moiety with an unsubstituted phenyl ring (compound 2a in Zhu et al. 2010) resulted in an EC50 of >20.83 µM versus 1.25–8.31 µM for fluorinated congeners, consistent with rapid oxidative clearance of the non-fluorinated analog [1]. The target compound retains the fluorine-dependent activity advantage observed within the class.

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

Hydrogen-Bond Donor Optimization vs. Thiophene and Isoxazole Analogs

The target compound possesses exactly one hydrogen-bond donor (the amide NH) and five acceptors, compared to one donor and six acceptors for the thiophen-2-ylmethyl analog (C17H15N3OS2) and one donor plus additional heterocyclic acceptors for isoxazole-substituted analogs [1][2]. The lower acceptor count in the target compound predicts modestly better passive membrane permeability, a characteristic prioritized in CNS-penetrant and intracellular target-focused screening libraries [1].

H-Bond Donors Permeability Drug-Likeness

Rotatable Bond Count and Conformational Pre-Organization vs. Morpholino/Pyrrolidino Analogs

The target compound contains 5 rotatable bonds, compared to 6 rotatable bonds for N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide (owing to the morpholine ring's extra C-O-C linkage) and 5–6 for pyrrolidine analogs [1]. The rigid 6-phenylpyrimidine core in the target reduces conformational entropy penalty upon binding relative to morpholine- or pyrrolidine-bearing analogs, which can pay a higher entropic cost for adopting the bioactive conformation [2].

Conformational Flexibility Entropy Binding Affinity

Where N-(2-Fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide Offers a Scientifically Rational Procurement Choice


Anti-HIV-1 NNRTI Hit-Finding and Pocket-Occupancy Validation

Given the class-level SAR demonstration that N-aryl-2-arylthioacetamides inhibit HIV-1 IIIB replication at low micromolar concentrations (EC50 1.25–20.83 µM), the target compound is a structurally validated candidate for NNRTI-focused screening cascades and pharmacophore model refinement [1].

CNS-Penetrant Probe Design Where Lower Lipophilicity and Fewer H-Bond Acceptors Are Prioritized

The computed XLogP3 of 3.7 and H-bond acceptor count of 5 place the target compound within the favorable CNS drug-like space (XLogP 2–4; HBA ≤7), making it a preferential starting point over the more lipophilic 2-chlorobenzyl analog (XLogP3 ~4.3) for central nervous system target programs [1][2].

Fluorine-Probe Analogue for Metabolic Stability Optimization Programs

The ortho-fluorine substituent on the anilide ring is predicted to resist CYP450-mediated oxidation, rendering this compound a suitable negative-control or comparator probe in programs exploring non-fluorinated arylthioacetamide alternatives [1].

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.